L-idaric acid

Übersicht

Beschreibung

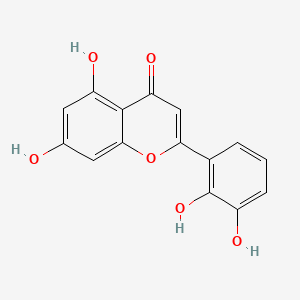

L-Idaric acid is a monosaccharide and a promising compound for biomedical applications in research of microbial invasions . It plays a prominent role in studying a diverse range of afflictions, from bacterial infections to fungal maladies .

Synthesis Analysis

L-Idaric acid is used as a reagent to synthesize L-idaro-1,4-lactone, an inhibitor of α-L-idosiduronase . This enzyme hydrolyzes iduronosidic linkages in the desulfated glycosaminoglycan dermatan .Molecular Structure Analysis

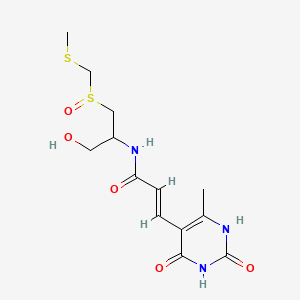

The molecular formula of L-Idaric acid is C6H10O8 . It contains 23 bonds in total: 13 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, 6 hydroxyl groups, and 4 secondary alcohols .Chemical Reactions Analysis

While specific chemical reactions involving L-idaric acid are not detailed in the search results, it’s known that L-idaric acid is used as a reagent in the synthesis of L-idaro-1,4-lactone .Wissenschaftliche Forschungsanwendungen

Biorefinery and Sustainable Chemistry

L-idaric acid plays a significant role in the biorefinery process, which is the sustainable processing of biomass into a spectrum of marketable products and energy. Its production from biomass and subsequent applications are part of an effort to replace petroleum-derived chemicals with bio-based alternatives. This is particularly important for complex structures that are difficult and expensive to produce synthetically .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-ORZLYADOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-idaric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2,4:3,5-di-O-methylene-L-idaric acid and how was its conformation determined?

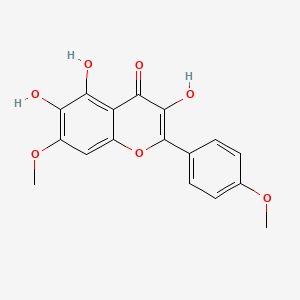

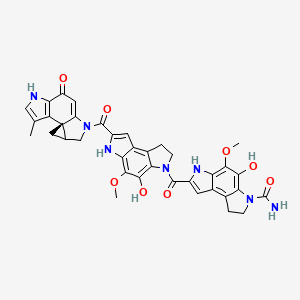

A1: 2,4:3,5-Di-O-methylene-L-idaric acid (derived from L-idaric acid) possesses a unique cis-fused tetrahydro-[1,3]dioxino[5,4-d]-1,3-dioxin ring system. [] This complex structure was found to favor an "O-inside" conformation, as revealed by force-field calculations using Allinger's molecular mechanics program MM2p85. [] This computational finding was further corroborated by experimental evidence from 400-MHz 1H- and 100-MHz 13C NMR spectroscopy. []

Q2: How was 2,4:3,5-di-O-methylene-L-idaric acid utilized in polymer synthesis?

A2: The research demonstrated the successful synthesis of polycondensates using 2,4:3,5-di-O-methylene-L-idaric acid as a monomer. [] This involved homogeneous solution polymerization reactions where 2,4:3,5-di-O-methylene-L-idaric acid was reacted with either aromatic diols or aromatic diamines. [] This approach highlights the potential of this L-idaric acid derivative as a building block for novel polymeric materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)

![1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B1238569.png)

![6-[(1E)-2-(2-hydroxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B1238579.png)

![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)